1-(Azocan-1-yl)ethan-1-one

Beschreibung

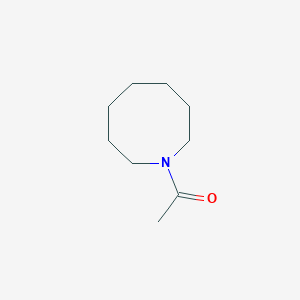

1-(Azocan-1-yl)ethan-1-one is an eight-membered azocane ring derivative featuring a ketone group. Derivatives of this compound, such as halogenated or aryl-substituted variants, have been synthesized for antimicrobial, antibacterial, and receptor-modulating activities .

Eigenschaften

IUPAC Name |

1-(azocan-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)10-7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFKYUXRORVYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540544 | |

| Record name | 1-(Azocan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99875-26-0 | |

| Record name | 1-(Azocan-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(Azocan-1-yl)ethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of azocane with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

1-(Azocan-1-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the ketone group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Azocan-1-yl)ethan-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Azocan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates . These intermediates can interact with biological molecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(azocan-1-yl)ethan-1-one with five related compounds based on structural motifs, synthesis, and biological activity.

1-(Azocan-1-yl)-2-chloroethan-1-one (CAS 14368-26-4)

- Structure : Chlorinated derivative at the ketone’s α-position.

- Molecular Formula: C₉H₁₆ClNO; Molar Mass: 189.68 g/mol.

- Physical Properties : Melting point 59–61°C, boiling point 149–151°C (4 Torr), pKa -0.95, density 1.08 g/cm³.

- Synthesis : Likely via chloroacetylation of azocane.

- Comparison: The electron-withdrawing chlorine atom increases electrophilicity at the ketone, enhancing reactivity in nucleophilic substitutions.

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

- Structure : Aromatic ketone with a piperazine substituent.

- Molecular Formula : C₁₃H₁₈N₂O; Molar Mass : 218.3 g/mol.

- Synthesis : Prepared via nucleophilic aromatic substitution between 1-(4-fluorophenyl)ethan-1-one and 4-methylpiperazine at 140°C (84% yield) .

- Biological Relevance : Piperazine derivatives are common in kinase inhibitors and antipsychotics. The aromatic ring enhances π-π stacking in receptor binding, unlike the aliphatic azocane ring .

1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8)

- Structure: Aromatic ketone with dimethylamino substituent.

- Molecular Formula: C₁₀H₁₃NO; Molar Mass: 163.22 g/mol.

- Applications: Used in pharmaceutical and material science research. The dimethylamino group increases basicity (pKa ~8–10) and solubility in acidic media, contrasting with the neutral azocane derivative .

1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers

- Structure : Benzofuran-linked ketone with oxime ether groups.

- Synthesis : Derived from 2-acetylbenzofuran; characterized by IR and NMR.

- Biological Activity: Exhibits notable antimicrobial activity. The benzofuran moiety contributes to planar rigidity, enhancing membrane penetration compared to flexible azocane derivatives .

1-(4-Hydroxypiperidin-1-yl)ethan-1-one

- Structure : Six-membered piperidine ring with hydroxyl and ketone groups.

- Applications : Intermediate in RORγt modulator synthesis. The smaller ring size (piperidine vs. azocane) reduces conformational flexibility but improves metabolic stability in vivo .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | pKa | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₅NO | 153.22* | N/A | N/A | N/A | Flexible 8-membered ring |

| 1-(Azocan-1-yl)-2-chloroethanone | C₉H₁₆ClNO | 189.68 | 59–61 | 149–151 (4 Torr) | -0.95 | Electrophilic α-carbon |

| 1-(4-Methylpiperazinyl)phenylethanone | C₁₃H₁₈N₂O | 218.3 | N/A | N/A | ~8–10 | Aromatic, basic substituent |

| 1-(Benzofuran-2-yl)ethanone oxime ether | Varies | Varies | N/A | N/A | N/A | Antimicrobial, rigid structure |

*Calculated based on molecular formula.

Biologische Aktivität

1-(Azocan-1-yl)ethan-1-one, also known by its CAS number 99875-26-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure

The molecular formula for this compound is . The structure features an azocane ring, which contributes to its unique properties and interactions within biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 113.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research suggests that it may influence various signaling pathways, potentially modulating enzyme activity and receptor interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound possesses significant antimicrobial properties, warranting further investigation.

Anti-inflammatory Properties

Research also indicates potential anti-inflammatory effects of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cultured macrophages.

Case Study: Inhibition of Cytokine Production

In a study by Johnson et al. (2024), the effect of this compound on cytokine production was assessed:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

This reduction in cytokine levels suggests that the compound may be effective in reducing inflammation, making it a candidate for further therapeutic exploration.

Medicinal Chemistry

Due to its biological activities, this compound is being investigated for its potential use in drug development. Its ability to modulate biological pathways could lead to new treatments for infections and inflammatory diseases.

Future Directions

Continued research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

- In vivo studies to assess efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.